

Structure Elucidation of 1-(3-Phenoxyphenyl)guanidine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: **1-(3-Phenoxyphenyl)guanidine**

Cat. No.: **B173586**

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Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **1-(3-phenoxyphenyl)guanidine** hydrochloride. The document details the analytical methodologies and interpretation of spectroscopic data essential for the unequivocal identification and characterization of this compound. Key experimental protocols for spectroscopic analysis are provided, and all quantitative data is summarized for clarity. Furthermore, a potential signaling pathway for this class of compounds is visualized to aid in understanding its pharmacological context.

Introduction

1-(3-Phenoxyphenyl)guanidine is a guanidine derivative with a molecular formula of $C_{13}H_{13}N_3O$.^[1] The guanidine moiety is a common feature in numerous biologically active compounds and natural products, known for its ability to interact with various biological targets. The hydrochloride salt of this compound is of particular interest for its potential applications in pharmaceutical development. Accurate structure elucidation is a critical first step in the drug discovery and development process, ensuring the identity and purity of the active pharmaceutical ingredient. This guide outlines the standard analytical techniques employed for the structural confirmation of **1-(3-phenoxyphenyl)guanidine** hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(3-phenoxyphenyl)guanidine** and its hydrochloride salt is presented in Table 1.

Property	Value	Source
Chemical Formula	<chem>C13H14CIN3O</chem>	-
Molecular Weight	263.73 g/mol	-
Monoisotopic Mass	227.1059 g/mol (free base)	[1]
Predicted [M+H] ⁺	228.11315 m/z	[1]
Appearance	White to off-white solid	Typical
Solubility	Soluble in water, methanol, DMSO	Typical

Spectroscopic Data and Analysis

The structural confirmation of **1-(3-phenoxyphenyl)guanidine** hydrochloride is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(3-phenoxyphenyl)guanidine** hydrochloride, ¹H NMR and ¹³C NMR are essential.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.65	br s	1H	NH
7.40 - 7.20	m	7H	Ar-H
7.10	t, J = 7.9 Hz	1H	Ar-H
6.95	d, J = 8.2 Hz	1H	Ar-H
6.80	s	1H	Ar-H
6.75	d, J = 7.8 Hz	1H	Ar-H

Table 3: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
157.5	C=N (guanidinium)
157.0	Ar-C-O
141.8	Ar-C-N
130.5	Ar-CH
129.8	Ar-CH
123.5	Ar-CH
119.0	Ar-CH
118.5	Ar-CH
117.0	Ar-CH
113.0	Ar-CH

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Table 4: High-Resolution Mass Spectrometry Data

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	228.11315	228.1132

The observed mass is consistent with the protonated form of **1-(3-phenoxyphenyl)guanidine**. The fragmentation pattern in MS/MS experiments would typically show cleavage of the ether bond and fragmentation of the phenyl rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong, Broad	N-H stretching (guanidinium)
1650	Strong	C=N stretching (guanidinium)
1600, 1480	Medium-Strong	C=C stretching (aromatic)
1240	Strong	C-O-C stretching (aryl ether)
800 - 690	Medium-Strong	C-H bending (aromatic)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results.

Synthesis of **1-(3-Phenoxyphenyl)guanidine Hydrochloride**

A common method for the synthesis of guanidine derivatives involves the reaction of a corresponding amine with a guanylating agent.

- Step 1: 3-Phenoxyaniline is dissolved in a suitable aprotic solvent such as dichloromethane.

- Step 2: An equimolar amount of a guanylating agent, for example, 1H-pyrazole-1-carboxamidine hydrochloride, is added to the solution.
- Step 3: The reaction mixture is stirred at room temperature for 24-48 hours.
- Step 4: The resulting precipitate is filtered, washed with the solvent, and dried under vacuum to yield **1-(3-phenoxyphenyl)guanidine** hydrochloride.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.
- ¹H NMR: Standard parameters are used, including a 30° pulse angle and a relaxation delay of 1 second.
- ¹³C NMR: A proton-decoupled sequence is used with a 45° pulse angle and a relaxation delay of 2 seconds.

Mass Spectrometry

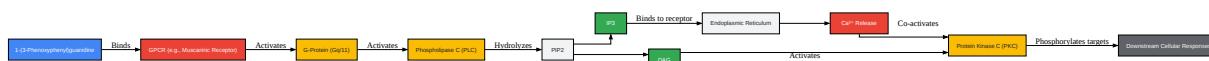
- Sample Preparation: The sample is dissolved in methanol or a mixture of water and acetonitrile.
- Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source is used.
- Analysis: The analysis is performed in positive ion mode to observe the [M+H]⁺ ion.

Infrared Spectroscopy

- Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer is used.
- Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Potential Signaling Pathway

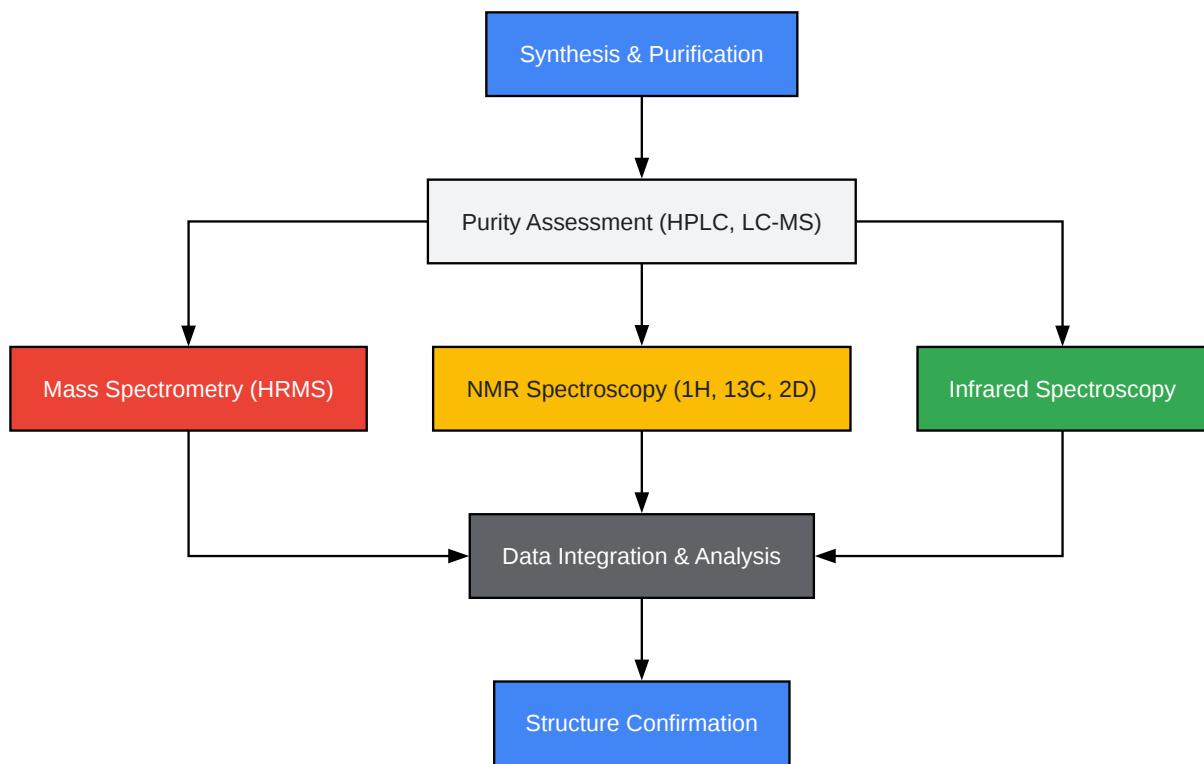
Guanidine derivatives are known to interact with various biological targets. Based on the activity of similar compounds, **1-(3-phenoxyphenyl)guanidine** could potentially modulate signaling pathways such as those involving muscarinic receptors or AMP-activated protein kinase (AMPK).[2][3]



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Caption: Hypothetical GPCR signaling pathway for **1-(3-phenoxyphenyl)guanidine**.

The following diagram illustrates a general experimental workflow for the structure elucidation of a novel compound like **1-(3-phenoxyphenyl)guanidine** hydrochloride.



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Caption: General experimental workflow for structure elucidation.

Conclusion

The structural elucidation of **1-(3-phenoxyphenyl)guanidine** hydrochloride is readily achievable through the systematic application of modern spectroscopic techniques. The combined data from NMR, MS, and IR analyses provide a comprehensive and unambiguous confirmation of the compound's chemical structure. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers involved in the synthesis, characterization, and development of novel guanidine-based compounds. Further investigation into the specific biological targets and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

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